An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-d9: Structure, Synthesis, and Application
An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-d9: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite, commonly known as DMT-dA(bz) Phosphoramidite (B1245037), and its deuterated analogue, DMT-dA(bz) Phosphoramidite-d9. This document details the chemical structure, its critical role in the automated synthesis of oligonucleotides, and the application of its isotopically labeled form in quantitative analytical methods.
Chemical Structure and Core Properties
DMT-dA(bz) Phosphoramidite is a key building block in the chemical synthesis of DNA.[1] Its structure is meticulously designed with specific protecting groups to ensure the highly efficient and controlled stepwise addition of deoxyadenosine (B7792050) into a growing oligonucleotide chain.[2]
The molecule consists of four main components:
-
Deoxyadenosine Core: The fundamental nucleoside base.
-
DMT (Dimethoxytrityl) Group: A bulky protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[2] This acid-labile group prevents unwanted reactions at this position and is selectively removed at the beginning of each coupling cycle.[2]
-
Benzoyl (Bz) Group: Protects the exocyclic amine of the adenine (B156593) base to prevent side reactions during synthesis.[3]
-
Phosphoramidite Moiety: A reactive phosphorus(III) group at the 3'-hydroxyl position, which, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[1][2]
The "-d9" designation in DMT-dA(bz) Phosphoramidite-d9 indicates that nine hydrogen atoms on the benzoyl protecting group have been replaced with deuterium (B1214612). This stable isotope labeling renders the molecule chemically identical to its non-labeled counterpart but with a higher mass. This property is leveraged in sensitive analytical techniques, such as mass spectrometry, where it serves as an ideal internal standard for accurate quantification of synthetic oligonucleotides.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₇H₅₂N₇O₇P | [5] |
| Molecular Weight | 857.93 g/mol | [5] |
| CAS Number | 98796-53-3 | [5] |
| Appearance | White to off-white powder or granules | [6] |
| Purity (HPLC) | ≥99.0% | [6] |
| Purity (³¹P-NMR) | ≥99% | [6] |
| Storage Conditions | 2-8°C under inert gas | [6] |
The Phosphoramidite Method for Oligonucleotide Synthesis
The phosphoramidite method is the gold standard for the automated, solid-phase synthesis of DNA and RNA due to its high efficiency and reliability.[1][7] The synthesis is a cyclical process, with each cycle adding one nucleoside to the growing chain.[1]
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Experimental Protocol: Single Nucleotide Addition Cycle
This protocol outlines the steps for a standard automated solid-phase oligonucleotide synthesis cycle.[2][8]
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[8]
-
Procedure: The solid support holding the growing oligonucleotide chain is treated with the TCA solution. This cleaves the 5'-DMT group, exposing a free hydroxyl group for the next coupling reaction. The released DMT cation is orange-colored, and its absorbance can be measured to monitor coupling efficiency.[2]
-
Duration: Approximately 50-60 seconds.[2]
2. Coupling:
-
Reagents:
-
0.1 M solution of DMT-dA(bz) Phosphoramidite in anhydrous acetonitrile.
-
0.45 M solution of an activator, such as 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.[9]
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain. This forms a new phosphite triester linkage.[2]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 1-Methylimidazole in THF.
-
-
Procedure: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[8] This is achieved by treating the support with the capping mixture.
-
Duration: Approximately 30 seconds.[2]
4. Oxidation:
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.[8]
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester, which forms the backbone of the DNA.[8]
-
Duration: Approximately 30 seconds.[2]
This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[10]
Experimental Protocol: Cleavage and Deprotection
-
Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
The solid support is treated with concentrated ammonium hydroxide. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.[10]
-
The solution containing the oligonucleotide is then heated to remove the benzoyl (bz) protecting groups from the adenine bases.[11]
-
-
Conditions: Typically 8 hours at 55°C or 24 hours at room temperature.[12] For faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used, reducing the time to 5-10 minutes at 65°C.[10][13]
-
Final Step: The resulting crude oligonucleotide solution is then purified, typically by HPLC or PAGE, to isolate the full-length product.
Application of DMT-dA(bz) Phosphoramidite-d9 in Quantitative Analysis
The deuterated analogue, DMT-dA(bz) Phosphoramidite-d9, is primarily used for the synthesis of stable isotope-labeled (SIL) oligonucleotides. These SIL oligonucleotides are ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
The principle behind this application is isotope dilution mass spectrometry.[14] A known amount of the SIL internal standard is spiked into a sample containing the target oligonucleotide. The SIL standard is chemically identical to the analyte and thus behaves the same way during sample preparation, extraction, and chromatographic separation.[14] However, due to the deuterium labeling, it has a different mass and can be distinguished by the mass spectrometer.[4] By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss or matrix effects.[14]
Caption: Workflow for quantitative analysis of oligonucleotides using a deuterated internal standard.
Quantitative Performance Metrics
The use of DMT-dA(bz) Phosphoramidite in oligonucleotide synthesis yields high-quality products, which is reflected in the following performance metrics.
| Parameter | Typical Value | Significance |
| Stepwise Coupling Efficiency | 99.0% - 99.5% | Determines the overall yield of the full-length oligonucleotide. Higher efficiency is critical for synthesizing long sequences.[15] |
| Overall Yield (for a 20-mer) | ~82% - 90% | The cumulative result of the stepwise coupling efficiencies. |
| Purity of Crude Oligonucleotide | Variable | Depends on coupling efficiency and the success of the capping step. Purification is required to isolate the full-length product. |
Conclusion
DMT-dA(bz) Phosphoramidite is an essential reagent for the high-fidelity synthesis of DNA oligonucleotides. Its well-designed protecting groups allow for the efficient and controlled construction of nucleic acid chains via the robust phosphoramidite method. The deuterated analogue, DMT-dA(bz) Phosphoramidite-d9, extends the utility of this molecule into the realm of high-precision quantitative analysis, providing researchers and drug developers with a vital tool for pharmacokinetic and metabolic studies. A thorough understanding of its chemical properties and the associated experimental protocols is fundamental to the successful synthesis and analysis of therapeutic and diagnostic oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]
- 12. crchudequebec.ulaval.ca [crchudequebec.ulaval.ca]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. idtdna.com [idtdna.com]
